
3,5-Dibromobenzonitrile
Vue d'ensemble
Description
3,5-Dibromobenzonitrile is a useful research compound. Its molecular formula is C7H3Br2N and its molecular weight is 260.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
3,5-Dibromobenzonitrile : Applications de la recherche scientifique
- Utilisé dans la préparation de cristaux aciculaires incolores pour des études de diffraction des rayons X afin de comprendre les structures moléculaires et cristallines .
Études de cristallographie
Recherche en protéomique
Safety and Hazards
3,5-Dibromobenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and using this product only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that halogenated benzonitriles, such as 3,5-dibromobenzonitrile, often interact with various biological targets via cyano-halo (c-n-x) short contacts .
Mode of Action
This compound interacts with its targets primarily through weak hydrogen bonding between the para hydrogen atom and the cyano nitrogen atom . These interactions can lead to changes in the structure and function of the target molecules.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . These properties suggest that this compound may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s interactions with its targets can be influenced by factors such as pH and temperature. Additionally, the compound’s stability may be affected by storage conditions. For example, it is recommended to store this compound in a refrigerator .
Analyse Biochimique
Biochemical Properties
3,5-Dibromobenzonitrile plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound’s bromine atoms facilitate halogen bonding, which can influence the binding affinity and specificity of enzymes and proteins. Additionally, this compound can form hydrogen bonds with biomolecules, further affecting its biochemical interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular metabolism. At higher concentrations, this compound can induce cytotoxic effects, leading to cell apoptosis or necrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can inhibit the activity of certain kinases by forming stable complexes with their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxic effects and can be used to study its pharmacological properties. At higher doses, this compound can cause significant toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as the ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, particularly in relation to its interactions with enzymes and other biomolecules .
Propriétés
IUPAC Name |
3,5-dibromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJGDNCWTBTBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383944 | |
| Record name | 3,5-dibromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97165-77-0 | |
| Record name | 3,5-dibromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is the structural significance of 3,5-Dibromobenzonitrile's crystal structure?
A1: this compound molecules exhibit a unique arrangement in their crystal structure. Each molecule lies on a crystallographic mirror plane that bisects both the benzene ring and the cyano group []. This specific symmetry influences the molecule's packing and interactions within the crystal lattice. Interestingly, while the packing differs from 3,5-difluorobenzonitrile, both compounds share a similarly distorted benzene ring structure [], suggesting potential implications for their reactivity and physical properties.
Q2: How does this compound relate to agricultural research, specifically in maize?
A2: While this compound itself isn't directly discussed in the context of maize, its derivative, bromoxynil (4-hydroxy-3,5-dibromobenzonitrile), plays a significant role in agricultural research []. Bromoxynil, a photosystem II inhibiting herbicide, has been studied in relation to maize yield improvement []. Research suggests that newer maize hybrids may exhibit increased tolerance to bromoxynil compared to older hybrids, potentially contributing to enhanced stress tolerance and improved grain yield [].
Q3: What are the implications of weak hydrogen bonding in the crystal structure of this compound?
A3: The crystal structure of this compound reveals weak hydrogen bonding between the para-hydrogen atom and the cyano nitrogen atom, leading to the formation of head-to-tail C(7) chains []. These weak interactions contribute to the overall stability of the crystal lattice and can influence physical properties such as melting point and solubility. Understanding these interactions is crucial for predicting the compound's behavior in various chemical and biological environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


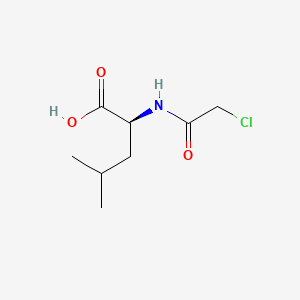
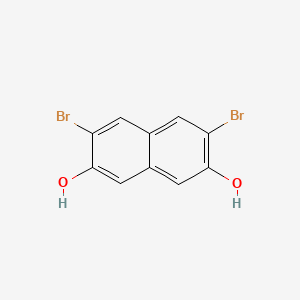


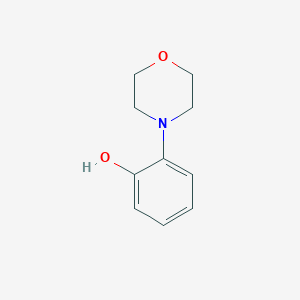
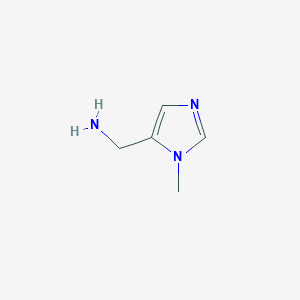


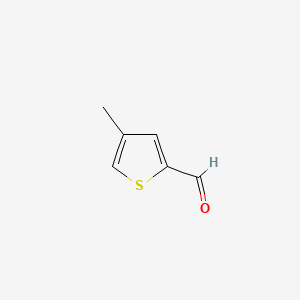
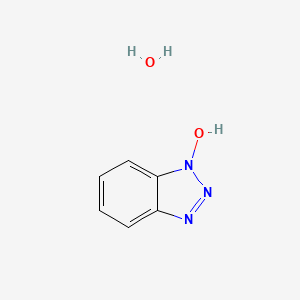

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)

